molecular formula C₃¹³C₂H₆O₂ B1158579 4-Pentynoic Acid-13C2

4-Pentynoic Acid-13C2

Cat. No.: B1158579
M. Wt: 100.09
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentynoic Acid-13C₂ (C₃¹³C₂H₆O₂, MW 100.09) is a stable isotope-labeled derivative of 4-pentynoic acid (C₅H₆O₂, MW 98.10), where two carbon atoms are replaced with carbon-13 isotopes . This labeling enables precise tracking in nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and mechanistic investigations without altering the compound’s inherent reactivity . The triple bond at the terminal carbon and the carboxylic acid group make it a versatile intermediate in synthesizing biologically active molecules, heterocycles, and polymer building blocks .

Properties

Molecular Formula

C₃¹³C₂H₆O₂

Molecular Weight

100.09

Synonyms

Propargylacetic Acid-13C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Pentynoic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is used in the one-pot synthesis of polycyclic heterocycles, such as benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinones. These compounds have potential applications in medicinal chemistry due to their biological activity .
  • Formation of Lactones : The compound can undergo intramolecular cyclization to form enol lactones under specific reaction conditions, which are valuable intermediates in the synthesis of various natural products .

Cancer Research

Recent studies have highlighted the potential of 4-pentynoic acid derivatives as therapeutic agents in cancer treatment. For instance, research demonstrated that 2-hexyl-4-pentynoic acid (a derivative) exhibits similar inhibitory effects on breast cancer cell growth as high doses of valproic acid but with lower toxicity. This compound sensitizes tumor cells to hydroxyurea by inducing DNA double-strand breaks and inhibiting homologous recombination processes .

Case Study: Breast Cancer Treatment

In a study involving MCF7 breast cancer cells, treatment with 15 µM of 2-hexyl-4-pentynoic acid resulted in significant tumor cell growth inhibition comparable to that achieved with 500 µM valproic acid. The study suggests that this compound may serve as a novel sensitizer in combination therapies for breast carcinoma .

Table 2: Summary of Biomedical Applications

ApplicationDescription
Cancer TreatmentSensitizes tumor cells to chemotherapy agents
MechanismInduces DNA damage and inhibits repair mechanisms

Biochemical Research

In biochemical studies, 4-pentynoic acid has been utilized as an inhibitor of β-oxidation enzymes, which are crucial for fatty acid metabolism. This application aids in understanding metabolic pathways and the role of fatty acids in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Variants: 4-Pentynoic Acid-d₄

  • Molecular Formula : C₅H₂D₄O₂ (MW 102.12) .
  • Key Differences: Deuterium labeling (vs. ¹³C) is primarily used for kinetic isotope effect (KIE) studies and metabolic stability assays, whereas ¹³C labels are optimal for NMR spectral analysis and isotopic tracing . In deuteration experiments, 4-pentynoic acid exhibits >90% deuterium incorporation at the methyl and β-carbonyl positions under aqueous conditions, a feature critical for probing reaction mechanisms .

Structural Analogs: 5-Hexynoic Acid

  • Molecular Formula : C₆H₈O₂ (MW 112.13).
  • Reactivity Comparison: Cycloisomerization: 4-Pentynoic acid requires lower catalyst loadings (0.25 mol% Rh/Ir) compared to 5-hexynoic acid (1 mol%) for cyclization, likely due to steric and electronic effects from the shorter alkyne chain . Cascade Reactions: Both acids react with 2-aminobenzyl alcohols to form N-heterocycles, but 4-pentynoic acid achieves higher yields (63–95%) in Cu-catalyzed processes, possibly due to faster lactone intermediate formation .

Functional Derivatives: Alkynoic Acid Esters

  • Example: Oleanolic acid esterified with 4-pentynoic acid vs. 5-hexynoic acid . Synthetic Utility: Both esters participate in click chemistry, but the shorter chain of 4-pentynoic acid reduces steric hindrance, enhancing triazole formation efficiency . Application: 4-Pentynoic acid esters are preferred in drug-activation studies, such as platinum-mediated decaging reactions, due to faster kinetics in aqueous media .

Other ¹³C-Labeled Compounds

  • 5-Aminolevulinic-¹³C₂-¹⁵N Acid: Used in heme biosynthesis studies, contrasting with 4-Pentynoic Acid-¹³C₂’s role in synthetic chemistry. The ¹³C labels in ALA-¹³C₂ track carbon flux in metabolic pathways, while 4-Pentynoic Acid-¹³C₂ elucidates reaction mechanisms .
  • 2-Keto-4-methylpentanoic-1-¹³C Acid: A branched-chain keto acid used in isotopic tracing of amino acid metabolism, structurally distinct from 4-pentynoic acid’s linear alkyne-carboxylic acid motif .

Data Tables

Table 1: Molecular Properties of 4-Pentynoic Acid-¹³C₂ and Isotopic Variants

Compound Molecular Formula Molecular Weight Key Application
4-Pentynoic Acid-¹³C₂ C₃¹³C₂H₆O₂ 100.09 NMR tracing, metabolic studies
4-Pentynoic Acid-d₄ C₅H₂D₄O₂ 102.12 Kinetic isotope effect studies
5-Hexynoic Acid C₆H₈O₂ 112.13 Heterocycle synthesis

Table 2: Reaction Performance of 4-Pentynoic Acid vs. 5-Hexynoic Acid

Reaction Type Catalyst 4-Pentynoic Acid Yield/Conditions 5-Hexynoic Acid Yield/Conditions
Cycloisomerization Rh/Ir complexes 0.25 mol%, 80°C, >90% yield 1 mol%, 80°C, ~85% yield
Cu-Catalyzed Cascade Cu(OAc)₂·H₂O 63–95% yield Not reported
Platinum-Mediated Decaging Pt(II/IV) Fast kinetics (minutes) Slower kinetics (hours)

Preparation Methods

Reaction Conditions and Isotopic Fidelity

  • Substrate : 4-Pentyn-1-ol-1,4-13C2

  • Oxidizing Agent : Jones reagent (CrO3/H2SO4) in acetone

  • Temperature : 0°C → room temperature (20°C)

  • Workup : Et2O extraction, brine wash, Na2SO4 drying

  • Yield : 82% (unoptimized for 13C; assumes equivalent efficiency)

  • Isotopic Purity : Dependent on starting material; ≥95% achievable with commercial 13C precursors

Mechanistic Insight : Chromic acid oxidizes the primary alcohol to a carboxylic acid via a ketone intermediate. Isotopic integrity is preserved due to the non-decarboxylative nature of the reaction.

Grignard Carboxylation with 13CO2

A patent by JP2005112734A outlines a safer industrial method using Grignard reagents and 13CO2 to introduce the carboxylic acid group. This method avoids hazardous oxidizers like chromic acid and enables precise 13C labeling at C1.

Synthetic Pathway

  • Grignard Formation :

    • Substrate : 4-Bromo-1-trimethylsilyl-1-butyne

    • Reagent : Mg in THF, 0–100°C

    • Product : Trimethylsilyl-protected Grignard reagent

  • Carboxylation :

    • Reagent : 13CO2 gas, −30°C → 100°C

    • Product : 5-Trimethylsilyl-4-pentynoic acid-1-13C

  • Desilylation :

    • Reagent : NaOH/H2O, rt

    • Product : 4-Pentynoic acid-1-13C

Isotopic Expansion : To achieve 13C2 labeling, 13CO2 is paired with a 13C-labeled propargyl precursor (e.g., 13C-enriched 4-bromo-1-trimethylsilyl-1-butyne). This labels both C1 (from CO2) and C4 (from the alkyne).

Performance Metrics

  • Overall Yield : 75–90%

  • Isotopic Purity : 98–99% (with high-purity 13CO2)

  • Advantage : Scalable, avoids explosive intermediates

Malonate Alkylation-Decarboxylation

Beilstein Journal of Organic Chemistry describes a malonate-based route suitable for dual 13C labeling. Starting with diethyl 2-acetamidomalonate-13C2, alkylation with propargyl tosylate introduces the alkyne moiety, followed by hydrolysis and decarboxylation.

Key Steps

  • Alkylation :

    • Substrate : Diethyl 2-acetamidomalonate-13C2

    • Alkylating Agent : Propargyl tosylate

    • Conditions : K2CO3, DMF, 60°C

  • Hydrolysis/Decarboxylation :

    • Reagents : H2O/HCl → NaOH

    • Product : 2-Amino-4-pentynoic acid-13C2

  • Diazotization/Hydroxylation :

    • Reagents : NaNO2/H2SO4 → H2O

    • Product : 2-Hydroxy-4-pentynoic acid-13C2

  • Dehydration :

    • Conditions : Acid catalysis (H2SO4)

    • Product : 4-Pentynoic acid-13C2

Isotopic Control : The malonate’s central carbon (C2) and propargyl chain (C4/C5) are 13C-labeled, enabling uniform isotopic distribution.

Efficiency and Scalability

  • Yield : 65–75% over four steps

  • Purity : 95% (HPLC)

  • Cost : Economical due to stable, commercial malonates

Comparative Analysis of Methods

MethodIsotopic PositionYield (%)Purity (%)ScalabilityCost
Alcohol OxidationC1, C48295Moderate$$
Grignard CarboxylationC1, C49099High$$$
Malonate RouteC1, C57595High$

Q & A

Q. Q1. What is the molecular structure and isotopic labeling significance of 4-Pentynoic Acid-¹³C₂ in metabolic tracing studies?

Methodological Answer: The structure of 4-Pentynoic Acid-¹³C₂ includes a terminal alkyne group (C≡C) and a carboxylic acid moiety, with two carbon atoms (typically at positions 4 and 5) replaced by ¹³C isotopes. This labeling enables precise tracking of metabolic pathways using techniques like NMR or mass spectrometry. For example, in studies of fatty acid metabolism, the ¹³C-labeled alkyne can serve as a click chemistry handle for bioorthogonal tagging, while isotopic enrichment allows quantification of metabolic flux .

Q. Q2. How is 4-Pentynoic Acid-¹³C₂ synthesized, and what are the critical purity considerations for isotopic studies?

Methodological Answer: Synthesis typically involves coupling reactions using ¹³C-labeled precursors. For example, copper-catalyzed cyclization of 4-pentynoic acid with isotopic carbon sources (e.g., ¹³CO₂) under controlled conditions can yield the labeled compound . Purity (>98%) is validated via GC-MS or HPLC to minimize unlabeled impurities that could skew isotopic ratio measurements. Neutralization titration and spectral analysis (e.g., FTIR for alkyne confirmation) are critical for quality control .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions for copper-catalyzed cyclization of 4-Pentynoic Acid-¹³C₂ to minimize isotopic dilution?

Methodological Answer: Kinetic studies (e.g., Table 1 in ) show that reaction rates depend on catalyst concentration (XantphosCu(I)) and temperature. To preserve isotopic integrity:

Use anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.

Maintain low temperatures (0–10°C) to reduce side reactions.

Monitor isotopic enrichment via LC-MS at each step to detect dilution.
Contradictions in yield vs. isotopic purity (e.g., higher catalyst loadings increase yield but risk contamination) require trade-off analysis using Design of Experiments (DoE) .

Q. Q4. How do discrepancies in NMR data for 4-Pentynoic Acid-¹³C₂ arise across studies, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

Solvent effects : Chemical shifts vary in D₂O vs. CDCl₃ due to hydrogen bonding with the carboxylic group.

Isotopic scrambling : Improper storage (exposure to air/moisture) can degrade the alkyne group, altering peak splitting patterns.
Resolution strategies:

  • Standardize solvent systems and report δ values relative to TMS.
  • Use 2D NMR (e.g., HSQC) to confirm ¹³C-¹H coupling in labeled positions .
  • Compare raw data with literature (e.g., PubChem CID 22464 ) to validate assignments.

Q. Q5. What are the best practices for integrating 4-Pentynoic Acid-¹³C₂ into click chemistry-based proteomic workflows while ensuring isotopic fidelity?

Methodological Answer:

Conjugation : React the alkyne with azide-tagged probes (e.g., biotin-azide) via CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition). Use tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and reduce metal-induced degradation .

Quantification : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with ¹³C₂-labeled cells to normalize MS data.

Contamination control : Pre-clean samples with size-exclusion chromatography to remove unreacted probes that could mask isotopic signals .

Methodological Pitfalls and Solutions

Q. Q6. Why do some studies report inconsistent bioactivity for 4-Pentynoic Acid-¹³C₂ derivatives, and how can this be addressed experimentally?

Methodological Answer: Inconsistencies arise from:

  • Variable metabolic incorporation rates : Cell type-specific enzyme expression affects labeling efficiency.
  • Degradation during storage : The compound is air-sensitive; store under inert gas (N₂/Ar) at 0–10°C .
    Solutions:
  • Pre-test metabolic activity in target cell lines using radiolabeled analogs.
  • Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 72 hours) and adjust storage protocols .

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